3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-phenylethylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-phenylethylidene]propanehydrazide is a chemical compound with the molecular formula C14H18N4O It is known for its unique structure, which includes a pyrazole ring and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-phenylethylidene]propanehydrazide typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate aldehyde or ketone, such as acetophenone, under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-phenylethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or pyrazoles.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-phenylethylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-phenylethylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyrazole ring and hydrazide group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy-4-fluorobenzoic acid hydrochloride
- 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-phenylethylidene]propanehydrazide is unique due to its specific combination of a pyrazole ring and a hydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H20N4O |
---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-1-phenylethylideneamino]propanamide |
InChI |
InChI=1S/C16H20N4O/c1-11(14-7-5-4-6-8-14)17-20-16(21)10-9-15-12(2)18-19-13(15)3/h4-8H,9-10H2,1-3H3,(H,18,19)(H,20,21)/b17-11+ |
InChI Key |
NVUOGKZZZWYOSH-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C(\C)/C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.